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Compound of Interest

Compound Name: (R)-(-)-N-Benzyl-2-phenylglycinol

Cat. No.: B082062

An In-Depth Technical Guide to the Physical Properties of (R)-(-)-N-Benzyl-2-phenylglycinol

Introduction

(R)-(-)-N-Benzyl-2-phenylglycinol (CAS No. 14231-57-3) is a chiral amino alcohol of
significant interest in the fields of organic synthesis and pharmaceutical development.[1][2][3]
As a derivative of phenylglycine, its structural combination of a secondary amine, a primary
alcohol, and two distinct phenyl moieties confers upon it a unique stereochemical profile.[1]
This profile makes it a valuable chiral auxiliary and a key starting material for the asymmetric
synthesis of other complex molecules, such as a-amino phosphonic acids and optically pure 3-
substituted amines.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of
its physical properties is not merely academic; it is a prerequisite for its effective application.
These properties—from melting point and solubility to optical rotation—govern its handling,
reaction setup, purification, and formulation. This guide provides a detailed examination of
these core characteristics, blending established data with the practical methodologies required
for their verification in a research setting.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for (R)-(-)-N-Benzyl-2-phenylglycinol
is presented below. This data serves as a foundational reference for laboratory use.
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Property Value Source(s)
CAS Number 14231-57-3 [21[3114]
Molecular Formula CisH17NO [21[3][4]
Molecular Weight 227.30 g/mol [2][4]

White to off-white solid
Appearance [1]
(powder, crystals, or chunks)

. . 87-90 °C (literature value,
Boiling Point , [2][5]
likely at reduced pressure)

Specific Optical Rotation [a]24/D -80° (c=0.85 in ethanol) [2]

] ] Data not readily available in
Melting Point ] [6]
common chemical databases

o Soluble in organic solvents;
Solubility . o [1]
limited solubility in water

Detailed Analysis and Experimental Protocols

As a senior scientist, it is understood that catalog values are a starting point. True scientific
integrity requires the ability to verify these properties. The following sections detail the causality
behind the experimental choices and provide robust, self-validating protocols for determining
the most critical physical characteristics of (R)-(-)-N-Benzyl-2-phenylglycinol.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A
sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid.
Impurities depress and broaden this range. For (R)-(-)-N-Benzyl-2-phenylglycinol, the
presence of both N-H and O-H groups allows for intermolecular hydrogen bonding, which is
expected to result in a relatively high melting point for its molecular weight.[1] While a precise
value is not widely published, the protocol to determine it is universal.

Methodology: Capillary Melting Point Determination
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This protocol describes the use of a modern digital melting point apparatus (e.g., a DigiMelt or
similar instrument), which offers high precision and safety compared to traditional oil baths.

Step-by-Step Protocol:

e Sample Preparation:
o Ensure the (R)-(-)-N-Benzyl-2-phenylglycinol sample is completely dry and crystalline.
o Place a small amount of the solid on a clean, dry watch glass.

o Crush the sample into a fine powder using a spatula. This ensures uniform packing and
efficient heat transfer.

e Capillary Loading:

o Tap the open end of a capillary tube into the powder until a small amount of sample (1-2
mm in height) enters the tube.

o Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long
glass tube, to tightly pack the powder at the bottom. A densely packed sample is critical for
an accurate reading.

e Instrument Setup & Rough Measurement (Optional but Recommended):
o Insert the packed capillary into the heating block of the apparatus.

o Set a rapid heating ramp (e.g., 10-20 °C/minute) to quickly find an approximate melting
range. This saves time and prevents overshooting the melting point during the precise
measurement.

e Precise Measurement:

o Allow the apparatus to cool to at least 20 °C below the approximate melting point found in
the previous step.

o Insert a fresh capillary with the sample.
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o Set a slow heating ramp rate (1-2 °C/minute). A slow rate is essential to allow the system
to remain in thermal equilibrium, yielding an accurate range.

e Observation and Recording:

o Record the temperature at which the first drop of liquid appears (T1).

o Record the temperature at which the last crystal of solid melts into a clear liquid (T2).

o The melting range is reported as Tz - T2. Repeat the measurement with a fresh sample
until two consistent readings are obtained.

Logical Workflow: Melting Point Determination
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Caption: Workflow for precise melting point determination.

Specific Optical Rotation

Expertise & Experience: (R)-(-)-N-Benzyl-2-phenylglycinol is a chiral molecule, meaning it is
non-superimposable on its mirror image. This property causes it to rotate the plane of plane-
polarized light. The "(-)" designation indicates it is levorotatory, rotating light counter-clockwise.
Specific rotation is an intensive property and a critical quality attribute, as it confirms the
compound's stereochemical identity and can be used to determine its enantiomeric purity.

The specific rotation ([a]) is calculated from the observed rotation (a) using the Biot equation:
[a] =a/ (I *c), where 'I' is the path length in decimeters (dm) and 'c’ is the concentration in
g/mL.[5]

Methodology: Polarimetry

This protocol outlines the standard procedure for measuring specific rotation.
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Step-by-Step Protocol:

e Solution Preparation:
o Accurately weigh a sample of (R)-(-)-N-Benzyl-2-phenylglycinol (e.g., 85.0 mg).
o Quantitatively transfer the sample to a 10.0 mL volumetric flask.

o Dissolve the sample in and dilute to the mark with the specified solvent (e.g., ethanol, as
per the literature value of ¢=0.85 in ethanol).[2] Ensure the sample is completely
dissolved. The concentration (c) is 0.085 g/10 mL or 0.0085 g/mL.

e Instrument Preparation:

o Turn on the polarimeter's light source (typically a sodium D-line lamp, A = 589 nm) and
allow it to warm up as per the manufacturer's instructions.

o Calibrate the instrument by taking a "zero" reading with a sample cell filled only with the
pure solvent (ethanol).

e Sample Measurement:

o Rinse the sample cell (typically 1 dm in length) with a small amount of the prepared
solution, then fill it, ensuring no air bubbles are present in the light path.

o Place the filled cell in the polarimeter.

o Record the observed rotation (a). The reading should be negative.
o Calculation and Reporting:

o Use the Biot equation to calculate the specific rotation.

o Example calculation: If the observed rotation a = -0.68°, path length | = 1 dm, and
concentration ¢ = 0.0085 g/mL, then [a] =-0.68 / (1 * 0.0085) = -80°.

o Report the result including the temperature and wavelength: [a]?*/D -80° (c=0.85 in
ethanol).
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Logical Workflow: Specific Rotation Measurement
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Caption: Workflow for specific optical rotation measurement.

Aqueous Solubility

Expertise & Experience: Solubility is one of the most critical physicochemical properties in drug
development, directly impacting a compound's absorption and bioavailability.[7] For a
compound like (R)-(-)-N-Benzyl-2-phenylglycinol, the two large, nonpolar phenyl and benzyl
groups suggest low agueous solubility.[1] We must distinguish between two types of solubility:
kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method, while
thermodynamic solubility represents the true equilibrium state and is the gold standard for pre-
formulation studies.

Methodology: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This protocol is the definitive method for determining the equilibrium solubility of a compound.
Step-by-Step Protocol:

* Media Preparation: Prepare relevant agueous buffers, typically spanning the physiological
pH range (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the intestine).[8] A standard
phosphate-buffered saline (PBS) at pH 7.4 is also commonly used.
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o Sample Addition: Add an excess amount of solid (R)-(-)-N-Benzyl-2-phenylglycinol to a
known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure
that an equilibrium between the dissolved and undissolved compound is established.

o Equilibration:

o Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to
reach equilibrium (typically 24-72 hours).

o Continuously agitate the samples during incubation using an orbital shaker or rotator to
facilitate dissolution.

e Separation of Undissolved Solid:
o After incubation, allow the vials to stand briefly for large particles to settle.

o Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 pm
filter to remove all undissolved solid particles. Centrifugation followed by collection of the
supernatant can also be used. This step is critical to avoid artificially high concentration
readings.

e Quantification:

o Analyze the concentration of the dissolved compound in the clear filtrate using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection or LC-MS/MS.

o Prepare a calibration curve using standard solutions of the compound at known
concentrations to accurately quantify the amount in the filtrate.

» Reporting: The determined concentration is the thermodynamic solubility of the compound in
that specific medium, typically reported in pg/mL or pM.

Logical Workflow: Thermodynamic Solubility Determination
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Caption: Workflow for the shake-flask solubility method.

Spectroscopic Profile
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While detailed spectra are best analyzed in dedicated software, it is useful for the researcher to
know what data is available and what information it provides. For (R)-(-)-N-Benzyl-2-
phenylglycinol, mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance
(NMR) data have been cataloged.[9]

e Mass Spectrometry (MS): Provides the molecular weight of the compound (227.3 g/mol ) and
its fragmentation pattern, which helps confirm the molecular structure.[9][10]

« Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks
would include a broad O-H stretch (from the alcohol), an N-H stretch (from the secondary
amine), C-H stretches for the aromatic rings, and C=C stretches characteristic of the phenyl
groups.

* Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C): Offers the most detailed
structural information, showing the chemical environment of each hydrogen and carbon
atom. This is the definitive technique for confirming the precise connectivity and structure of
the molecule in solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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